MELK Kinase Inhibition: 3-(Ethyliminomethyl) Derivative vs. Unsubstituted and Methoxy-Phenyl Analogs
In patent-disclosed kinase inhibition assays, 3-[(ethylimino)methyl]-7-methyl-2(1H)-quinolinone demonstrates MELK inhibitory activity (IC₅₀ = 2.1 μM) that exceeds the activity of the unsubstituted 3-position analog (R³ = H, IC₅₀ > 10 μM) by at least 4.8-fold, while also providing distinct selectivity advantages relative to methoxy-phenyl substituted quinoline derivatives [1].
| Evidence Dimension | MELK kinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.1 μM |
| Comparator Or Baseline | R³ = H analog: IC₅₀ > 10 μM; 3-(4-methoxyphenyl) derivative: IC₅₀ = 0.008 μM (higher potency but different selectivity profile) |
| Quantified Difference | ≥4.8-fold greater activity vs. unsubstituted analog; 262-fold lower potency vs. 3-(4-methoxyphenyl) analog (distinct target engagement profile) |
| Conditions | In vitro kinase inhibition assay; recombinant MELK |
Why This Matters
For target validation studies requiring intermediate MELK inhibitory potency without the extreme potency and potential off-target liabilities of sub-nanomolar inhibitors, CAS 573974-93-3 provides a defined activity benchmark (IC₅₀ = 2.1 μM) that is quantitatively distinguishable from both inactive (IC₅₀ > 10 μM) and ultra-potent (IC₅₀ = 0.008 μM) structural analogs.
- [1] Matsuo Y, et al. Quinoline derivatives and MELK inhibitors containing the same. US Patent 9,120,749 B2. Example compounds and biological data table. July 28, 2011. View Source
